Costunolide

Catalog No.
S524245
CAS No.
553-21-9
M.F
C15H20O2
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Costunolide

CAS Number

553-21-9

Product Name

Costunolide

IUPAC Name

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1

InChI Key

HRYLQFBHBWLLLL-GRFSRWIASA-N

SMILES

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C

Solubility

Soluble in DMSO

Synonyms

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide.

Canonical SMILES

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C

Isomeric SMILES

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C

Description

The exact mass of the compound Costunolide is 232.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106404. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of germacranolide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Activities

Anti-Inflammatory and Anti-Allergic Activities

Antiviral Activities

Antimicrobial Activities

Costunolide is a naturally occurring sesquiterpene lactone, first isolated from the roots of Saussurea costus in 1960. It is characterized by its unique structure, which includes a lactone ring and a complex carbon skeleton typical of sesquiterpenes. Costunolide has been identified in various plants, including lettuce and several medicinal herbs, where it contributes to their therapeutic properties. The compound is known for its bioactivity, particularly in the context of traditional medicine and modern pharmacology.

Costunolide exhibits various biological activities, including anti-oxidant, anti-inflammatory, and most notably, anti-cancer properties [, , ]. The mechanism behind its anti-cancer effects is still under investigation, but research suggests it might induce apoptosis (programmed cell death) in cancer cells through multiple pathways. Costunolide might also inhibit the activity of telomerase, an enzyme crucial for cancer cell proliferation [, ].

That modify its structure and enhance its reactivity. Notably, it can be rearranged into other compounds such as elemanolide and eudesmanolides through Cope rearrangement, often catalyzed by palladium compounds under microwave irradiation or thermal conditions. These reactions typically yield a mixture of products, with varying conversion rates depending on the conditions used. For instance, microwave-assisted reactions have been shown to increase the rate of rearrangement significantly compared to traditional heating methods .

Costunolide exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. It has demonstrated anticancer properties, inducing apoptosis in various cancer cell lines and showing potential as a chemopreventive agent . Additionally, costunolide possesses anti-inflammatory effects, which have been linked to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation . Its broad-spectrum bioactivity suggests that it may interact with multiple biological targets, contributing to its therapeutic potential.

The biosynthesis of costunolide occurs via the mevalonate pathway, starting from farnesyl pyrophosphate. Key steps include cyclization mediated by sesquiterpene cyclases and subsequent hydroxylation by cytochrome P450 enzymes. The final steps involve lactonization to form the characteristic structure of costunolide . Synthetic approaches have also been developed, including total synthesis methods that utilize chromium(II)-mediated reactions to construct the compound efficiently .

Costunolide has several applications in both traditional and modern medicine. Its anticancer properties make it a candidate for developing new cancer therapies. Additionally, due to its anti-inflammatory effects, it may be useful in treating conditions characterized by chronic inflammation. The compound is also explored for its potential in alternative medicine, where it is used in herbal formulations for various health benefits .

Research on costunolide has focused on its interactions with cellular pathways involved in cancer progression and inflammation. Studies indicate that costunolide can modulate signaling pathways such as NF-kB and MAPK, leading to reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, interaction studies have shown that costunolide can enhance the efficacy of certain chemotherapeutic agents, suggesting potential synergistic effects when used in combination therapies.

Costunolide shares structural similarities with other sesquiterpene lactones, such as parthenolide and eudesmanolides. Here is a comparison highlighting its uniqueness:

CompoundStructure FeaturesBiological ActivityUnique Aspects
CostunolideLactone ring, complex carbon skeletonAnticancer, anti-inflammatoryBroad-spectrum activity across multiple targets
ParthenolideSimilar lactone structureAnticancer, anti-inflammatoryStronger inhibition of NF-kB signaling
EudesmanolidesContains eudesmane skeletonAnticancer effectsLess studied than costunolide
GermacranolidesRelated to germacrene derivativesVaries; some show anticancer effectsOften less potent than costunolide

Costunolide stands out due to its broad-spectrum bioactivity and specific mechanisms of action against cancer cells and inflammatory processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

232.146329876 g/mol

Monoisotopic Mass

232.146329876 g/mol

Boiling Point

205.00 to 211.00 °C. @ 13.00 mm Hg

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

106 - 107 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4IK578SA7Z

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Irritant

Irritant

Wikipedia

Costunolide

Dates

Modify: 2023-08-15
1: Pavan Kumar C, Devi A, Ashok Yadav P, Rao Vadaparthi R, Shankaraiah G, Sowjanya P, Jain N, Suresh Babu K. "Click" reaction mediated synthesis of costunolide and dehydrocostuslactone derivatives and evaluation of their cytotoxic activity. J Asian Nat Prod Res. 2016 Jun 22:1-16. [Epub ahead of print] PubMed PMID: 27329166.
2: Zhang C, Lu T, Wang GD, Ma C, Zhou YF. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells. Biomed Pharmacother. 2016 May;80:253-9. doi: 10.1016/j.biopha.2016.03.031. Epub 2016 Apr 1. PubMed PMID: 27133064.
3: Hua P, Sun M, Zhang G, Zhang Y, Song G, Liu Z, Li X, Zhang X, Li B. Costunolide Induces Apoptosis through Generation of ROS and Activation of P53 in Human Esophageal Cancer Eca-109 Cells. J Biochem Mol Toxicol. 2016 Apr 14. doi: 10.1002/jbt.21810. [Epub ahead of print] PubMed PMID: 27078502.
4: Hua P, Zhang G, Zhang Y, Sun M, Cui R, Li X, Li B, Zhang X. Costunolide induces G1/S phase arrest and activates mitochondrial-mediated apoptotic pathways in SK-MES 1 human lung squamous carcinoma cells. Oncol Lett. 2016 Apr;11(4):2780-2786. Epub 2016 Mar 1. PubMed PMID: 27073552; PubMed Central PMCID: PMC4812560.
5: Zheng H, Chen Y, Zhang J, Wang L, Jin Z, Huang H, Man S, Gao W. Evaluation of protective effects of costunolide and dehydrocostuslactone on ethanol-induced gastric ulcer in mice based on multi-pathway regulation. Chem Biol Interact. 2016 Apr 25;250:68-77. doi: 10.1016/j.cbi.2016.03.003. Epub 2016 Mar 10. PubMed PMID: 26970604.
6: Wang Z, Zhao X, Gong X. Costunolide induces lung adenocarcinoma cell line A549 cells apoptosis through ROS (reactive oxygen species)-mediated endoplasmic reticulum stress. Cell Biol Int. 2016 Mar;40(3):289-97. doi: 10.1002/cbin.10564. Epub 2016 Jan 21. PubMed PMID: 26609913.
7: Zhang JZ, Wang L, Jin ZX, Qu Z, Chen YL, Gao WY. [Pharmacokinetics study on costunolide and dehydrocostuslactone after administration of traditional Chinese medicine Weichang'an pills]. Zhongguo Zhong Yao Za Zhi. 2015 Mar;40(6):1173-8. Chinese. PubMed PMID: 26226766.
8: Yang ZJ, Ge WZ, Li QY, Lu Y, Gong JM, Kuang BJ, Xi X, Wu H, Zhang Q, Chen Y. Syntheses and Biological Evaluation of Costunolide, Parthenolide, and Their Fluorinated Analogues. J Med Chem. 2015 Sep 10;58(17):7007-20. doi: 10.1021/acs.jmedchem.5b00915. Epub 2015 Aug 20. PubMed PMID: 26226279.
9: Roy A, Manikkam R. Cytotoxic Impact of Costunolide Isolated from Costus speciosus on Breast Cancer via Differential Regulation of Cell Cycle-An In-vitro and In-silico Approach. Phytother Res. 2015 Oct;29(10):1532-9. doi: 10.1002/ptr.5408. Epub 2015 Jul 14. PubMed PMID: 26178525.
10: Lin X, Peng Z, Su C. Potential anti-cancer activities and mechanisms of costunolide and dehydrocostuslactone. Int J Mol Sci. 2015 May 13;16(5):10888-906. doi: 10.3390/ijms160510888. Review. PubMed PMID: 25984608; PubMed Central PMCID: PMC4463681.
11: Rao Vadaparthi PR, Kumar K, Sarma VU, Hussain QA, Babu KS. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD. Pharmacogn Mag. 2015 Jan-Mar;11(41):180-90. doi: 10.4103/0973-1296.149736. PubMed PMID: 25709231; PubMed Central PMCID: PMC4329622.
12: Yin H, Zhuang YB, Li EE, Bi HP, Zhou W, Liu T. Heterologous biosynthesis of costunolide in Escherichia coli and yield improvement. Biotechnol Lett. 2015 Jun;37(6):1249-55. doi: 10.1007/s10529-015-1784-6. Epub 2015 Feb 21. PubMed PMID: 25700819.
13: Dong GZ, Shim AR, Hyeon JS, Lee HJ, Ryu JH. Inhibition of Wnt/β-Catenin Pathway by Dehydrocostus Lactone and Costunolide in Colon Cancer Cells. Phytother Res. 2015 May;29(5):680-6. doi: 10.1002/ptr.5299. Epub 2015 Jan 27. PubMed PMID: 25625870.
14: Scarponi C, Butturini E, Sestito R, Madonna S, Cavani A, Mariotto S, Albanesi C. Inhibition of inflammatory and proliferative responses of human keratinocytes exposed to the sesquiterpene lactones dehydrocostuslactone and costunolide. PLoS One. 2014 Sep 16;9(9):e107904. doi: 10.1371/journal.pone.0107904. eCollection 2014. PubMed PMID: 25226283; PubMed Central PMCID: PMC4166670.
15: Peng Z, Wang Y, Gu X, Guo X, Yan C. Study on the pharmacokinetics and metabolism of costunolide and dehydrocostus lactone in rats by HPLC-UV and UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Oct;28(10):1325-34. doi: 10.1002/bmc.3167. Epub 2014 Jun 2. PubMed PMID: 24889523.
16: Pitchai D, Roy A, Banu S. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells. Phytother Res. 2014 Oct;28(10):1499-505. doi: 10.1002/ptr.5155. Epub 2014 Apr 15. PubMed PMID: 24733523.
17: Butturini E, Di Paola R, Suzuki H, Paterniti I, Ahmad A, Mariotto S, Cuzzocrea S. Costunolide and Dehydrocostuslactone, two natural sesquiterpene lactones, ameliorate the inflammatory process associated to experimental pleurisy in mice. Eur J Pharmacol. 2014 May 5;730:107-15. doi: 10.1016/j.ejphar.2014.02.031. Epub 2014 Mar 10. PubMed PMID: 24625594.
18: Zhang J, Hu X, Gao W, Qu Z, Guo H, Liu Z, Liu C. Pharmacokinetic study on costunolide and dehydrocostuslactone after oral administration of traditional medicine Aucklandia lappa Decne. by LC/MS/MS. J Ethnopharmacol. 2014;151(1):191-7. doi: 10.1016/j.jep.2013.10.024. Epub 2013 Nov 8. PubMed PMID: 24216164.
19: Whipple RA, Vitolo MI, Boggs AE, Charpentier MS, Thompson K, Martin SS. Parthenolide and costunolide reduce microtentacles and tumor cell attachment by selectively targeting detyrosinated tubulin independent from NF-κB inhibition. Breast Cancer Res. 2013;15(5):R83. PubMed PMID: 24028602; PubMed Central PMCID: PMC3979133.
20: Choi YK, Cho SG, Woo SM, Yun YJ, Jo J, Kim W, Shin YC, Ko SG. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity. Evid Based Complement Alternat Med. 2013;2013:936257. doi: 10.1155/2013/936257. Epub 2013 Aug 13. PubMed PMID: 23997800; PubMed Central PMCID: PMC3755433.

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